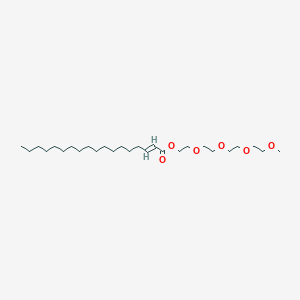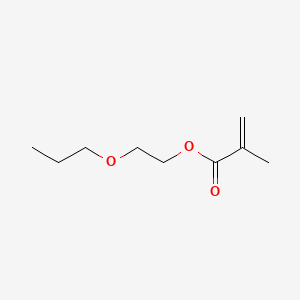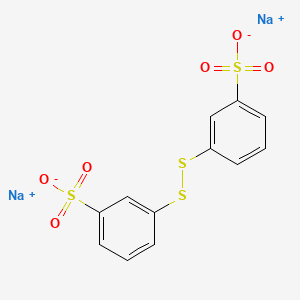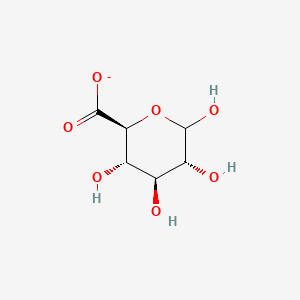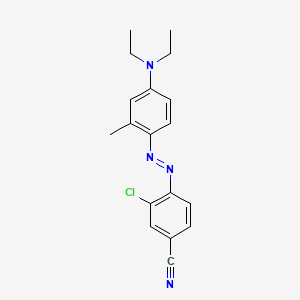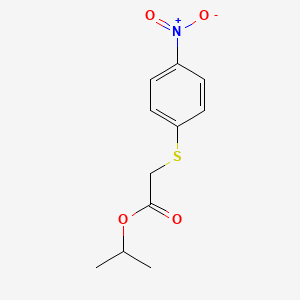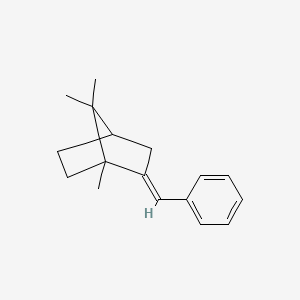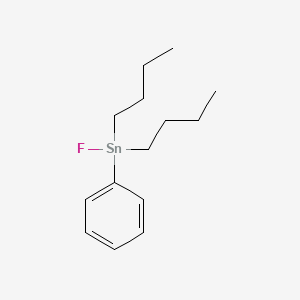
Dibutylfluorophenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylfluorphenylstannan ist eine Organozinnverbindung mit der Summenformel C14H23FSn. Es ist ein Derivat von Stannan, bei dem zwei Butylgruppen und eine Fluorphenylgruppe an das Zinnatom gebunden sind. Organozinnverbindungen sind bekannt für ihre vielfältigen Anwendungen in der organischen Synthese, Katalyse und Materialwissenschaft.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Dibutylfluorphenylstannan kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Dibutylzinndichlorid mit Fluorphenylmagnesiumbromid in einem wasserfreien Ethersolvent. Die Reaktion wird typischerweise unter einer Inertgasatmosphäre durchgeführt, um Oxidation und Feuchtigkeitseinwirkung zu verhindern. Das allgemeine Reaktionsschema ist wie folgt:
Bu2SnCl2+C6H4F-MgBr→Bu2Sn(C6H4F)+MgBrCl
Industrielle Produktionsverfahren
Die industrielle Produktion von Dibutylfluorphenylstannan kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Dibutylfluorphenylstannan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Dibutylfluorphenylstannooxid zu bilden.
Reduktion: Reduktionsreaktionen können es in Zinnverbindungen mit niedrigerem Oxidationszustand umwandeln.
Substitution: Die Fluorphenylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Salpetersäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Grignard-Reagenzien oder Organolithiumverbindungen werden häufig eingesetzt.
Hauptsächlich gebildete Produkte
Oxidation: Dibutylfluorphenylstannooxid.
Reduktion: Zinnverbindungen mit niedrigerem Oxidationszustand.
Substitution: Verschiedene substituierte Organozinnverbindungen, abhängig vom verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
Dibutylfluorphenylstannan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Organozinnverbindungen wurden auf ihre biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Industrie: Verwendung bei der Herstellung von Polymeren, Beschichtungen und anderen Materialien.
Wirkmechanismus
Der Wirkmechanismus von Dibutylfluorphenylstannan beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Proteinen interagieren und deren Funktion möglicherweise hemmen. Die Fluorphenylgruppe verstärkt ihre Fähigkeit, Zellmembranen zu durchdringen, wodurch sie in biologischen Anwendungen wirksam wird.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylfluorophenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutylfluorophenylstannic oxide.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Dibutylfluorophenylstannic oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Dibutylfluorophenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.
Industry: Used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of dibutylfluorophenylstannane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in biological applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dibutylzinndichlorid: Ähnliche Struktur, aber ohne die Fluorphenylgruppe.
Tributylzinnflourid: Enthält drei Butylgruppen und ein Fluoratom.
Dibutylphenylzinn: Ähnlich, aber ohne das Fluoratom.
Einzigartigkeit
Dibutylfluorphenylstannan ist aufgrund des Vorhandenseins der Fluorphenylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es in verschiedenen Anwendungen im Vergleich zu seinen Analoga vielseitiger.
Eigenschaften
CAS-Nummer |
85938-48-3 |
|---|---|
Molekularformel |
C14H23FSn |
Molekulargewicht |
329.04 g/mol |
IUPAC-Name |
dibutyl-fluoro-phenylstannane |
InChI |
InChI=1S/C6H5.2C4H9.FH.Sn/c1-2-4-6-5-3-1;2*1-3-4-2;;/h1-5H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZHYJTYYLZUPTRY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(C1=CC=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


